molecular formula C9H12N2O3 B8540064 5-Cyclopentylbarbituric Acid

5-Cyclopentylbarbituric Acid

Katalognummer: B8540064
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: XHOSPXWHUFOMAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopentylbarbituric Acid is a hypothetical barbiturate derivative characterized by a cyclopentyl substituent at the 5-position of the barbituric acid core. Barbiturates generally act as central nervous system depressants, with substituents at the 5-position dictating their lipophilicity, metabolic stability, and therapeutic duration .

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

5-cyclopentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H12N2O3/c12-7-6(5-3-1-2-4-5)8(13)11-9(14)10-7/h5-6H,1-4H2,(H2,10,11,12,13,14)

InChI-Schlüssel

XHOSPXWHUFOMAF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2C(=O)NC(=O)NC2=O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Synthetic Preparation

5-Cyclopentylbarbituric acid is synthesized via condensation reactions between substituted malonic acid derivatives and urea precursors. A representative protocol involves:

  • Reactants : Cyclopentyl-substituted malonic acid derivative (e.g., 1-cyclopentylmalonic acid) and urea or thiourea.

  • Conditions : Acidic or basic catalysis (e.g., acetic anhydride, sodium ethoxide) under reflux .

  • Yield : Up to 95% purity after vacuum distillation (b.p. 172°C at 0.5 mmHg) .

Alkylation and Functionalization

The C-5 cyclopentyl group and N-1/N-3 positions enable selective alkylation:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation Allyl bromide, K₂CO₃, DMF1-Allyl-5-cyclopentylbarbituric acid85–92%
C-Alkylation Methyl iodide, LDA, THF (–78°C)5-Cyclopentyl-5-methylbarbituric acid78%
Acylation Acetic anhydride, pyridine (reflux)5-Cyclopentyl-3-acetylbarbituric acid90%

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

  • Reaction with aldehydes and isocyanides :

    • Mechanism : Forms 5-arylmethylidene intermediates, which react with cyclohexyl isocyanide in H₂O:CH₃CN (1:1) to yield N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides (yields: 88–95%) .

    • Catalyst : Proton transfer without external catalysts .

  • Spirooxindole formation :

    • Reactants : Tricyclic isatin (143 ) and pyrazole-5-amines (144 ).

    • Product : Spirooxindole barbituric acid derivatives (145 ) with yields up to 98% .

Derivatization for Bioassays

Functionalization for analytical applications includes:

  • Fluorescent conjugates :

    • Active ester coupling : 5-Cyclopentyl-5-carboxycrotylbarbituric acid reacts with aminofluorescein via NHS ester chemistry to generate tracers for fluorescence polarization immunoassays (FPIA) .

  • Immunogen synthesis :

    • Mixed anhydride method : Conjugation to thyroglobulin using isobutyl chloroformate, enabling antibody production for barbiturate detection .

Oxidation and Tautomerism

  • TBHP-mediated oxidation : In MCRs with methylarenes and dimedone, tert-butyl hydroperoxide (TBHP) oxidizes methyl groups to form chromene derivatives (e.g., 109 ) with yields up to 98% .

  • Tautomerism in DMSO : Keto-enol tautomerism generates chromene products (e.g., 105 , 106 ) under solvent-driven conditions .

Catalytic Modifications

  • Lemon juice catalysis : Eco-friendly synthesis of fused pyrano[2,3-d]pyrimidines via one-pot reactions with methylarenes and dimedone derivatives (yields: 92–98%) .

  • DMSO-assisted cyclization : Facilitates spirocyclic product formation (e.g., 149 ) in multi-step syntheses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Barbiturates

The following table compares key attributes of 5-Cyclopentylbarbituric Acid (hypothetical) with four well-documented analogs from the evidence:

Compound Substituents (5-position) Molecular Formula Molecular Weight Melting Point (°C) Solubility Pharmacological Use References
5-Cyclopentylbarbituric Acid Cyclopentyl (hypothetical) C₁₁H₁₄N₂O₃ (estimated) ~222.24 (estimated) N/A Likely low water solubility Hypothetical sedative/hypnotic
Butalbital Allyl, isobutyl C₁₁H₁₆N₂O₃ 224.26 138–139 Insoluble in water; soluble in alcohol, ether Tension headache relief (combined use)
Cyclobarbital Cyclohexenyl, ethyl C₁₂H₁₆N₂O₃ 236.27 N/A Low water solubility Short-acting sedative-hypnotic
Amobarbital Ethyl, 3-methylbutyl C₁₁H₁₈N₂O₃ 226.27 N/A Soluble in organic solvents Intermediate-acting hypnotic
Secobarbital Allyl, 1-methylpropyl C₁₂H₁₈N₂O₃ 238.30 N/A Low water solubility Short-acting anesthetic/sedative

Key Observations:

Substituent Effects on Lipophilicity :

  • Cyclopentyl (5-membered saturated ring) is expected to confer moderate lipophilicity compared to Cyclobarbital’s cyclohexenyl (6-membered unsaturated ring). This difference may influence blood-brain barrier penetration and duration of action .
  • Allyl groups (e.g., Butalbital, Secobarbital) enhance metabolic susceptibility, leading to shorter half-lives compared to purely alkyl-substituted derivatives .

Solubility Trends: All analogs exhibit low water solubility due to hydrophobic substituents.

Therapeutic Implications :

  • Cyclic substituents (e.g., cyclohexenyl in Cyclobarbital) are associated with shorter durations of action, while branched alkyl chains (e.g., Amobarbital) prolong activity . A cyclopentyl group might balance these properties, offering intermediate metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Cyclopentylbarbituric Acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of urea with cyclopentyl-substituted malonate derivatives. A standard protocol uses sodium ethoxide (prepared from sodium metal and ethanol) to catalyze the reaction between diethyl malonate and urea, followed by cyclization. Optimization includes controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 urea:malonate), and purification via recrystallization using ethanol-water mixtures. Variations in alkyl substituents (e.g., cyclopentyl vs. isoamyl groups) require adjustments in reaction time and catalyst concentration .

Q. How is the purity and structural identity of 5-Cyclopentylbarbituric Acid confirmed using analytical techniques?

  • Methodological Answer : Characterization involves a combination of:

  • Melting Point Analysis : Compare observed values with literature data (e.g., barbiturates with 5-alkyl substituents typically melt between 140–190°C depending on substituent size ).
  • Spectroscopy : FT-IR for carbonyl (C=O) and N-H stretches (1700–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively), and <sup>1</sup>H/<sup>13</sup>C NMR for cyclopentyl proton environments (δ 1.5–2.5 ppm) .
  • Chromatography : HPLC or GC-MS with reference standards (e.g., barbiturate analytical standards like SCB-402-FA for secobarbital derivatives) to verify retention times and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 5-position influence the physicochemical properties of barbituric acid derivatives?

  • Methodological Answer : Substituent effects are systematically studied via:

  • Comparative Solubility Tests : Measure solubility in polar (water, ethanol) vs. non-polar solvents (chloroform) to assess lipophilicity. For example, 5-ethyl-5-phenyl derivatives (phenobarbital) show lower aqueous solubility than 5-allyl-substituted analogs due to increased hydrophobicity .
  • Thermal Stability Analysis : TGA/DSC to determine decomposition temperatures. Cyclopentyl groups enhance thermal stability compared to linear alkyl chains (e.g., 5-ethyl derivatives decompose at ~160°C vs. 190°C for cyclopentyl analogs) .
  • pKa Determination : Use potentiometric titration to evaluate acidity; 5-alkyl substituents reduce acidity (pKa ~7.8–8.2) compared to unsubstituted barbituric acid (pKa ~4.0) .

Q. What methodological challenges arise in resolving contradictory data on the stability of 5-alkylbarbituric acids under varying pH conditions?

  • Methodological Answer : Contradictions often stem from:

  • Buffer System Artifacts : Phosphate buffers may complex with barbiturates, altering degradation rates. Use non-interacting buffers (e.g., Tris-HCl) and validate via LC-MS to track degradation products .
  • Substituent-Specific Reactivity : Cyclopentyl groups confer steric hindrance, slowing hydrolysis compared to smaller substituents (e.g., ethyl). Compare degradation kinetics using Arrhenius plots across pH 1–13 to isolate substituent effects .
  • Data Normalization : Control for ionic strength and temperature variations using standardized protocols (e.g., ICH Q1A guidelines) .

Q. What strategies are recommended for designing experiments to study the reactivity of 5-Cyclopentylbarbituric Acid with nucleophiles?

  • Methodological Answer :

  • Reaction Screening : Use a matrix of nucleophiles (e.g., pyridine, amines) and solvents (DMF, THF) under inert atmospheres. Monitor reactions via <sup>1</sup>H NMR in real-time to detect intermediate adducts .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks, focusing on carbonyl vs. N-H reactivity .
  • Isolation of Products : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize using high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.